molecular formula C20H27N3O5 B11176884 Ethyl 6-(2,4-dimethoxyphenyl)-4-oxo-2-(piperidin-1-yl)-1,4,5,6-tetrahydropyrimidine-5-carboxylate

Ethyl 6-(2,4-dimethoxyphenyl)-4-oxo-2-(piperidin-1-yl)-1,4,5,6-tetrahydropyrimidine-5-carboxylate

Cat. No.: B11176884
M. Wt: 389.4 g/mol
InChI Key: OSJRBBKDYHLFAH-UHFFFAOYSA-N
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Description

Ethyl 6-(2,4-dimethoxyphenyl)-4-oxo-2-(piperidin-1-yl)-1,4,5,6-tetrahydropyrimidine-5-carboxylate is a complex organic compound that features a piperidine ring, a tetrahydropyrimidine core, and a dimethoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 6-(2,4-dimethoxyphenyl)-4-oxo-2-(piperidin-1-yl)-1,4,5,6-tetrahydropyrimidine-5-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of 2,4-dimethoxybenzaldehyde with ethyl acetoacetate in the presence of a base to form an intermediate. This intermediate then undergoes cyclization with piperidine and urea under controlled conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-(2,4-dimethoxyphenyl)-4-oxo-2-(piperidin-1-yl)-1,4,5,6-tetrahydropyrimidine-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can modify the ketone group to an alcohol.

    Substitution: The dimethoxyphenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br₂) or nitric acid (HNO₃).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Ethyl 6-(2,4-dimethoxyphenyl)-4-oxo-2-(piperidin-1-yl)-1,4,5,6-tetrahydropyrimidine-5-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound’s structure allows it to interact with biological molecules, making it useful in studying enzyme interactions and receptor binding.

    Industry: Used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 6-(2,4-dimethoxyphenyl)-4-oxo-2-(piperidin-1-yl)-1,4,5,6-tetrahydropyrimidine-5-carboxylate involves its interaction with specific molecular targets. The piperidine ring and tetrahydropyrimidine core allow it to bind to enzymes and receptors, modulating their activity. This can affect various biological pathways, leading to its potential therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 6-(2,4-dimethoxyphenyl)-4-oxo-2-(morpholin-1-yl)-1,4,5,6-tetrahydropyrimidine-5-carboxylate
  • Ethyl 6-(2,4-dimethoxyphenyl)-4-oxo-2-(pyrrolidin-1-yl)-1,4,5,6-tetrahydropyrimidine-5-carboxylate

Uniqueness

Ethyl 6-(2,4-dimethoxyphenyl)-4-oxo-2-(piperidin-1-yl)-1,4,5,6-tetrahydropyrimidine-5-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the piperidine ring, in particular, enhances its ability to interact with biological targets, making it a valuable compound in medicinal chemistry .

Properties

Molecular Formula

C20H27N3O5

Molecular Weight

389.4 g/mol

IUPAC Name

ethyl 4-(2,4-dimethoxyphenyl)-6-oxo-2-piperidin-1-yl-4,5-dihydro-1H-pyrimidine-5-carboxylate

InChI

InChI=1S/C20H27N3O5/c1-4-28-19(25)16-17(14-9-8-13(26-2)12-15(14)27-3)21-20(22-18(16)24)23-10-6-5-7-11-23/h8-9,12,16-17H,4-7,10-11H2,1-3H3,(H,21,22,24)

InChI Key

OSJRBBKDYHLFAH-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1C(N=C(NC1=O)N2CCCCC2)C3=C(C=C(C=C3)OC)OC

Origin of Product

United States

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